BenchChemオンラインストアへようこそ!

5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Anti-norovirus Structure–activity relationship Halogen substitution

5-Chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 862807-18-9) is a synthetic benzothiazole–thiophene carboxamide hybrid with the molecular formula C₁₂H₅ClF₂N₂OS₂ and a molecular weight of 330.75 g/mol. The compound belongs to the thiophene-2-carboxamide class linked to a 4,6-difluoro-1,3-benzothiazol-2-amine scaffold, a core structure independently validated in anti-norovirus drug discovery campaigns.

Molecular Formula C12H5ClF2N2OS2
Molecular Weight 330.75
CAS No. 862807-18-9
Cat. No. B2541649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
CAS862807-18-9
Molecular FormulaC12H5ClF2N2OS2
Molecular Weight330.75
Structural Identifiers
SMILESC1=C(SC(=C1)Cl)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
InChIInChI=1S/C12H5ClF2N2OS2/c13-9-2-1-7(19-9)11(18)17-12-16-10-6(15)3-5(14)4-8(10)20-12/h1-4H,(H,16,17,18)
InChIKeyIHHDGASEHWYRLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 862807-18-9): Procurement-Relevant Structural Profile


5-Chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 862807-18-9) is a synthetic benzothiazole–thiophene carboxamide hybrid with the molecular formula C₁₂H₅ClF₂N₂OS₂ and a molecular weight of 330.75 g/mol. [1] The compound belongs to the thiophene-2-carboxamide class linked to a 4,6-difluoro-1,3-benzothiazol-2-amine scaffold, a core structure independently validated in anti-norovirus drug discovery campaigns. [2] Its substitution pattern—a single chloro group at the thiophene 5-position combined with two fluorine atoms on the benzothiazole ring—places it as a structurally intermediate analog between the initial screening hit 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide (compound 1) and the optimized hybrid 3,5-dibromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide (compound 4b). [2] This specific halogen arrangement makes the compound a valuable comparator for structure–activity relationship (SAR) studies investigating halogen-dependent potency and selectivity in antiviral and anti-inflammatory target programs. [2]

Why In-Class Thiophene–Benzothiazole Carboxamides Cannot Be Interchanged for 5-Chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide


Within the benzothiazole–thiophene carboxamide series, seemingly minor halogen substitutions produce extreme potency cliffs that render generic substitution scientifically invalid. The anti-norovirus SAR campaign demonstrates that compound 1 (5-bromo-thiophene + 6-fluoro-benzothiazole) exhibits a modest EC₅₀ of 37 µM, whereas optimizing the benzothiazole to 4,6-difluoro (compound 3j) yields a 6.6-fold improvement (EC₅₀ = 5.6 µM) and combining with 3,5-dibromo-thiophene (compound 4b) produces a 70-fold potency gain (EC₅₀ = 0.53 µM). [1] The target compound, incorporating a 5-chloro-thiophene with the optimized 4,6-difluoro-benzothiazole, occupies a distinct halogen-space that cannot be predicted by simple interpolation between bromo- and unsubstituted analogs. [1] Furthermore, database mining reveals that closely related benzothiazole–thiophene carboxamides exhibit divergent target engagement profiles—the unsubstituted analog N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide appears in H-PGDS inhibitor patent collections, while brominated analogs dominate anti-norovirus programs—indicating that the halogen pattern controls target selectivity in addition to potency. [2] Interchanging compounds without direct comparative data risks introducing undetected potency losses or off-target shifts that can compromise experimental reproducibility and lead optimization campaigns.

Quantitative Differentiation Evidence for 5-Chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide Against Key Comparators


Anti-Norovirus Potency Positioning: Mono-Chloro vs. Di-Bromo Thiophene Substitution on the 4,6-Difluoro-Benzothiazole Scaffold

The target compound's anti-norovirus potency can be triangulated from published SAR gradients within the same scaffold series. Compound 3j (4,6-difluoro-benzothiazole with unsubstituted thiophene-2-carboxamide) achieved an EC₅₀ of 5.6 µM in the murine norovirus (MNV) cytopathic effect reduction assay in RAW264.7 cells, representing a 6.6-fold improvement over the screening hit compound 1. [1] The fully optimized hybrid 4b (adding 3,5-dibromo substitution to the thiophene) reached an EC₅₀ of 0.53 µM, a further 10.6-fold gain. [1] The monobromo intermediate 2j (3,5-dibromo-thiophene with unsubstituted benzothiazole) showed an EC₅₀ of 24 µM, only a 1.5-fold improvement over compound 1, indicating that the 4,6-difluoro-benzothiazole modification is the dominant contributor to potency enhancement. [1] By class-level inference, the target compound (5-chloro-thiophene + 4,6-difluoro-benzothiazole) is expected to exhibit antiviral potency intermediate between compound 3j (EC₅₀ = 5.6 µM, unsubstituted thiophene) and compound 4b (EC₅₀ = 0.53 µM, 3,5-dibromo-thiophene), with the single chloro substituent providing a distinct halogen-bonding profile that differs from both bromo and unsubstituted analogs. [1] This compound thus serves as a critical SAR probe for dissecting the contribution of halogen electronegativity and van der Waals volume to anti-norovirus activity on the optimized 4,6-difluoro-benzothiazole background.

Anti-norovirus Structure–activity relationship Halogen substitution Cytopathic effect assay

H-PGDS Inhibitory Activity: ChEMBL-Annotated Biochemical Profile of the Benzothiazole–Thiophene Carboxamide Chemotype

ChEMBL and BindingDB records annotate benzothiazole–thiophene carboxamide derivatives with measurable H-PGDS inhibitory activity. A structurally related benzothiazole-containing compound within the same H-PGDS inhibitor screening campaign (ChEMBL Assay ID 593692) exhibited an IC₅₀ of 9.2 µM (9.2E3 nM) against recombinant human H-PGDS expressed in E. coli BL21, assessed via glutathione-chloro-dinitrobenzene conjugation rate. [1] For comparison, the reference benzothiazole-based H-PGDS inhibitor BSPT (2-(2′-benzothiazolyl)-5-styryl-3-(4′-phthalhydrazidyl) tetrazolium chloride) displayed IC₅₀ values of 36.2 µM (in the presence of EDTA) and 98.1 µM (in the presence of Mg²⁺). [2] The target compound, featuring the benzothiazole–thiophene carboxamide pharmacophore, aligns with the H-PGDS inhibitor chemotype disclosed in patent literature, where N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide derivatives are explicitly claimed as H-PGDS inhibitors for Duchenne muscular dystrophy indications. [3] The 5-chloro substitution on the thiophene ring introduces a differential hydrogen-bond acceptor profile compared to the unsubstituted and brominated analogs, potentially modulating H-PGDS binding affinity and selectivity over related glutathione S-transferase isozymes.

Hematopoietic prostaglandin D synthase H-PGDS inhibition Enzyme assay Anti-inflammatory target

Molecular Property Differentiation: Lipophilicity and Halogen-Bonding Potential vs. Brominated and Unsubstituted Analogs

The target compound (C₁₂H₅ClF₂N₂OS₂, MW 330.75) occupies a calculated property space distinct from its brominated analog 4b (C₁₂H₄Br₂F₂N₂OS₂, MW ~466). The substitution of a single chlorine atom (van der Waals volume ~22 ų, electronegativity 3.16) for two bromine atoms (van der Waals volume ~54 ų each, electronegativity 2.96) produces a compound with lower molecular weight (−135 Da vs. 4b), reduced lipophilicity (estimated ΔcLogP of approximately −1.0 to −1.5 units based on π-values: Cl π = +0.71 vs. Br π = +0.86 per substituent), and distinct halogen-bonding σ-hole characteristics. [1] The chlorine σ-hole on the thiophene ring provides a weaker but more directional halogen-bond donor compared to bromine, which may confer differential selectivity profiles when engaging with halogen-bond acceptor sites in biological targets. [2] Compared to the unsubstituted analog N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (C₁₂H₆F₂N₂OS₂, MW 296.32, CAS 905690-42-8), the 5-chloro substitution adds 34.43 Da and increases lipophilicity while introducing halogen-bonding capability absent in the unsubstituted parent. These calculated differences mean the target compound is predicted to have improved membrane permeability relative to 4b while offering halogen-mediated target interactions unavailable with the unsubstituted analog—a combination that can be leveraged for lead optimization balancing potency with ADME properties.

Lipophilicity Halogen bonding Drug-likeness Physicochemical profiling

Synthetic Tractability Advantage: Single Chloro-Thiophene Intermediate vs. Multi-Halogenated Analogs in Parallel Library Synthesis

The target compound is synthesized via a convergent amide coupling between commercially available 5-chlorothiophene-2-carboxylic acid (or its acid chloride) and 4,6-difluoro-1,3-benzothiazol-2-amine. [1] In contrast, the more potent analog 4b requires 3,5-dibromothiophene-2-carboxylic acid, which is less commonly stocked by major chemical suppliers and may require custom synthesis or longer lead times. The 5-chloro intermediate offers distinct advantages for parallel library synthesis: (1) the mono-chloro substitution maintains a single reactive handle, avoiding the complexity of differential reactivity between the two halogen positions in 3,5-dibromo intermediates; (2) 5-chlorothiophene-2-carboxylic acid is typically available at lower cost and higher bulk quantities than the 3,5-dibromo variant; and (3) the 5-chloro substitution pattern allows for potential late-stage diversification via palladium-catalyzed cross-coupling at the remaining thiophene positions, if desired. These practical procurement and handling advantages make the target compound a more accessible entry point for medium-throughput SAR campaigns compared to the fully optimized but synthetically more demanding compound 4b, while still providing the critical 4,6-difluoro-benzothiazole pharmacophore.

Synthetic accessibility Parallel synthesis Building block availability Amide coupling

Comparative Cytotoxicity and Selectivity Window Assessment: Benzothiazole–Thiophene Carboxamides vs. Standard Chemotherapeutics

While direct cytotoxicity data for the target compound is not publicly available, the benzothiazole–thiophene/benzothiophene carboxamide chemotype has been systematically profiled for antiproliferative activity and selectivity. In a study of amidino-substituted benzothiazole benzo[b]thieno-2-carboxamides, the most selective compound 4d exhibited an IC₅₀ of 1.16 µM against HeLa cervical carcinoma cells, with all tested compounds showing lower cytotoxicity on normal fibroblasts compared to the standard chemotherapeutic 5-fluorouracil (5-FU). [1] This selectivity advantage over 5-FU is a class-level property attributed to the DNA groove-binding mechanism with sequence selectivity for A-T rich regions, rather than the non-selective antimetabolite mechanism of 5-FU. [1] The target compound, featuring the benzothiazole–carboxamide core with differential halogen substitution, can serve as a probe to investigate whether the 5-chloro-thiophene modification maintains or enhances this tumor-selective cytotoxicity profile relative to the unsubstituted and dibromo analogs. [2] Procurement of the target compound enables head-to-head cytotoxicity profiling across a standardized cancer cell line panel (e.g., NCI-60) to establish quantitative selectivity indices against normal fibroblast controls—a dataset currently absent from the public domain for this specific halogen pattern.

Cytotoxicity Selectivity index Normal fibroblast Cancer cell line panel

Validated Research and Procurement Scenarios for 5-Chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide


Anti-Norovirus Lead Optimization: Halogen SAR Comparator Between Compound 1, 3j, and 4b

In anti-norovirus drug discovery programs building on the Ohba et al. (2016) scaffold, this compound serves as the critical missing SAR data point. The published series demonstrates that 4,6-difluoro-benzothiazole substitution improves potency 6.6-fold (compound 1 → 3j, EC₅₀ 37 → 5.6 µM) and adding 3,5-dibromo-thiophene yields a further 10.6-fold gain (3j → 4b, EC₅₀ 5.6 → 0.53 µM). [1] However, the contribution of mono-halogen vs. di-halogen thiophene substitution on the already-optimized 4,6-difluoro-benzothiazole background has not been experimentally determined. Procuring this compound and testing it alongside 3j and 4b in the standardized MNV CPE assay in RAW264.7 cells would directly quantify: (a) the potency contribution of a single 5-chloro substituent; (b) whether chlorine's distinct electronegativity and σ-hole properties confer different resistance profiles compared to bromine; and (c) whether mono-halogen substitution retains sufficient antiviral activity while offering improved physicochemical properties. [1] This experiment directly addresses a published gap in the anti-norovirus SAR literature.

H-PGDS Inhibitor Selectivity Profiling Against Glutathione S-Transferase Isoforms

The benzothiazole–thiophene carboxamide chemotype is disclosed as an H-PGDS inhibitor scaffold in patent literature (US20190002408A1), with the target enzyme belonging to the hematopoietic prostaglandin D synthase family that shares structural homology with glutathione S-transferases (GSTs). [1] The target compound's 5-chloro-thiophene substitution pattern introduces a differential halogen-bonding profile that may modulate selectivity between H-PGDS and off-target GST isoforms. [2] A recommended application is parallel enzymatic profiling of this compound against recombinant H-PGDS, GSTA1, GSTM1, and GSTP1 using the standardized GSH-CDNB conjugation assay format already established in ChEMBL (Assay ID 593692). [3] Comparing the selectivity profile to the unsubstituted analog (CAS 905690-42-8) and brominated analog 4b would reveal the halogen-dependent selectivity fingerprint across the GST superfamily—directly informing the design of isoform-selective H-PGDS inhibitors for Duchenne muscular dystrophy and allergic inflammation indications. [1]

Halogen-Bonding Probe in Structural Biology: Co-Crystallization with H-PGDS

The 5-chloro substituent on the thiophene ring provides a well-characterized halogen-bond donor (σ-hole) that differs in both strength and directionality from the bromine-based halogen bonds in compound 4b. [1] Co-crystallization of this compound with human H-PGDS and subsequent X-ray structure determination would reveal whether the chlorine σ-hole engages with specific backbone carbonyl or side-chain acceptor residues in the H-PGDS active site, and whether this interaction geometry differs from that observed with brominated analogs. [2] The existing H-PGDS crystal structure with the benzothiazole-based inhibitor BSPT (PDB entry available, 1.9 Å resolution) provides an established structural biology framework for these studies. [2] Such structural data would directly inform computational chemistry efforts to model halogen-bonding contributions to binding affinity and guide the rational design of next-generation H-PGDS inhibitors with optimized halogen-bonding networks.

Parallel Library Synthesis Feasibility Assessment for Medium-Throughput Antiviral Screening

For screening laboratories planning medium-throughput anti-norovirus or H-PGDS campaigns, the target compound's synthetic accessibility from widely available precursors—5-chlorothiophene-2-carboxylic acid and 4,6-difluoro-1,3-benzothiazol-2-amine—makes it a practical pilot compound for assessing library feasibility. [1] A recommended feasibility study would involve synthesizing a 10–20 compound mini-library varying the thiophene 5-position substituent (Cl, Br, I, CF₃, CN, H) while maintaining the 4,6-difluoro-benzothiazole core, using the target compound as the chloro reference point. [1] This study would directly quantify: (a) the synthetic yield and purity range achievable across the halogen series; (b) the correlation between thiophene halogen identity and anti-norovirus EC₅₀; and (c) the scalability of the amide coupling route for gram-scale production of the most promising analogs. [2] The results would establish a cost-per-compound and synthesis-to-screen timeline for the full library, enabling data-driven procurement decisions before committing to the synthesis of the complete halogen-variant series.

Quote Request

Request a Quote for 5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.